molecular formula C18H15NO3 B5786323 Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate

Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate

Cat. No.: B5786323
M. Wt: 293.3 g/mol
InChI Key: LACRTLJNSBXKQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. Common catalysts used in this reaction include zinc chloride or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of microwave irradiation or ionic liquids as solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways. For example, it may inhibit the activity of topoisomerases, enzymes that regulate DNA topology, thereby exhibiting anticancer properties. Additionally, it can interact with cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl carboxylate group.

    2-Hydroxyquinoline: Similar structure but with the hydroxy group at a different position.

    Quinoline-4-carboxylic acid: Lacks the ethyl ester group but has similar reactivity.

Uniqueness

Ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate is unique due to the presence of both the hydroxyphenyl and ethyl carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-17(12-7-9-13(20)10-8-12)19-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRTLJNSBXKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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